N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23ClN4O and its molecular weight is 370.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide, with the CAS number 2097899-64-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H23ClN4O and it has a molecular weight of 370.9 g/mol. The structure features a piperidine core linked to a cyclopentapyridazine moiety and a chlorophenyl group, which are critical for its biological interactions.
Property | Value |
---|---|
CAS Number | 2097899-64-2 |
Molecular Formula | C20H23ClN4O |
Molecular Weight | 370.9 g/mol |
Enzyme Inhibition
Piperidine derivatives are often evaluated for their enzyme inhibition capabilities. In particular, compounds containing piperidine cores have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's . While direct studies on this specific compound are sparse, the presence of similar functional groups suggests potential activity in this area.
Anticancer Potential
The anticancer properties of compounds with similar structures have been explored extensively. For example, piperidine derivatives have been associated with antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest . Although specific data on this compound is lacking, the structural components indicate a promising avenue for further investigation.
Study 1: Synthesis and Biological Evaluation
A study focusing on the synthesis of piperidine derivatives evaluated their biological activities through various assays. Compounds were assessed for their antibacterial and enzyme inhibitory activities. The results indicated that certain derivatives exhibited significant inhibition against AChE and urease while demonstrating antibacterial effects against multiple strains .
Study 2: Structure-Activity Relationship (SAR)
In another investigation into the SAR of piperidine compounds, researchers found that modifications at specific positions significantly affected biological activity. The introduction of electron-withdrawing groups like chlorine enhanced the inhibitory effects on AChE, suggesting that this compound may follow similar trends .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c21-17-6-2-1-4-16(17)13-22-20(26)14-8-10-25(11-9-14)19-12-15-5-3-7-18(15)23-24-19/h1-2,4,6,12,14H,3,5,7-11,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNORNHEMREVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.